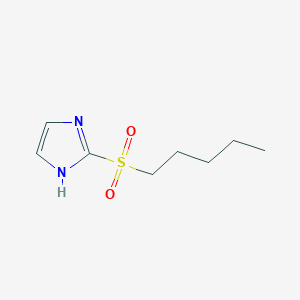
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate, also known as EPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. EPYC belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit low toxicity in normal cells, which may make it a safer alternative to other anticancer agents. However, one limitation of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate. One area of interest is the development of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate and its potential applications in other areas of medicinal chemistry. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate as an anticancer agent in humans.
Métodos De Síntesis
The synthesis of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of ethyl 3-oxo-3-pyridinecarboxylate with hydrazine hydrate to form ethyl 3-hydrazinylpyridine-2-carboxylate. This intermediate compound is then reacted with 4-chloropyrazole to yield ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(12-5-8)15-9-6-13-14-7-9/h3-7H,2H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZGMVKNIBLCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)



![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)